molecular formula C18H26O3S B1613633 (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-78-6

(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1613633
CAS No.: 898772-78-6
M. Wt: 322.5 g/mol
InChI Key: PQDBYMKQNHOEGZ-UHFFFAOYSA-N
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Description

(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of a cyclohexyl group, a butyl chain, a dioxolane ring, and a thienyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 5-(1,3-dioxolan-2-YL)-2-thienyl ketone intermediate through a condensation reaction involving thiophene derivatives and dioxolane. The cyclohexylbutyl group can then be introduced via a Friedel-Crafts acylation reaction, using cyclohexylbutyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

    Oxidation: The thienyl ketone moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened or modified using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The thienyl ketone moiety is known for its biological activity, and the presence of the dioxolane ring can enhance the compound’s stability and bioavailability.

Industry

In materials science, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is likely related to its ability to interact with specific molecular targets. The thienyl ketone moiety can act as an electron donor or acceptor, facilitating interactions with enzymes or receptors. The dioxolane ring can enhance the compound’s stability and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-furyl ketone: Similar structure but with a furan ring instead of a thiophene ring.

    (4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-pyridyl ketone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of the thienyl ketone moiety, which imparts distinct electronic properties

Properties

IUPAC Name

5-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3S/c19-15(9-5-4-8-14-6-2-1-3-7-14)16-10-11-17(22-16)18-20-12-13-21-18/h10-11,14,18H,1-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBYMKQNHOEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641906
Record name 5-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-78-6
Record name 5-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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